
Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- is an organic compound with the molecular formula C17H25NO·HCl It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a phenyl and a piperidino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- typically involves the following steps:
Formation of the Cyclohexanol Derivative: The initial step involves the formation of the cyclohexanol derivative by reacting cyclohexanone with phenylmagnesium bromide (Grignard reagent) to form 4-phenylcyclohexanol.
Introduction of the Piperidino Group: The next step involves the introduction of the piperidino group. This can be achieved by reacting 4-phenylcyclohexanol with piperidine in the presence of a suitable catalyst.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the resulting compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The phenyl and piperidino groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone or benzoic acid, while reduction may yield cyclohexanol or piperidine derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: It is used in studies related to its biological activity and potential therapeutic effects.
Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol, 4-phenyl-4-piperidino-, trans-: This is a stereoisomer of the cis- compound, with different spatial arrangement of the substituents.
Cyclohexanol, 4-phenyl-4-morpholino-: This compound has a morpholino group instead of a piperidino group.
Cyclohexanol, 4-phenyl-4-pyrrolidino-: This compound has a pyrrolidino group instead of a piperidino group.
Uniqueness
Cyclohexanol, 4-phenyl-4-piperidino-, hydrochloride, cis- is unique due to its specific stereochemistry and the presence of both phenyl and piperidino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
80770-79-2 |
|---|---|
Fórmula molecular |
C17H26ClNO |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
4-phenyl-4-piperidin-1-ylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c19-16-9-11-17(12-10-16,15-7-3-1-4-8-15)18-13-5-2-6-14-18;/h1,3-4,7-8,16,19H,2,5-6,9-14H2;1H |
Clave InChI |
RYOHRVHRBBLTPP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2(CCC(CC2)O)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



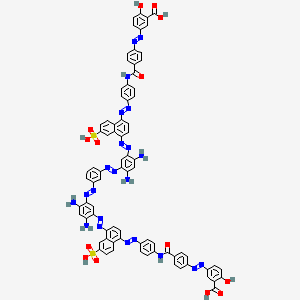



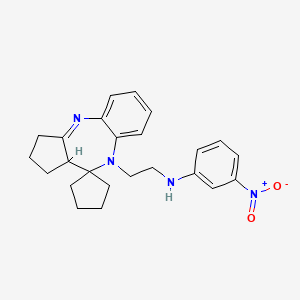
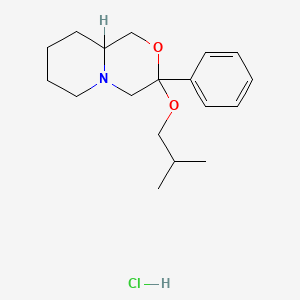

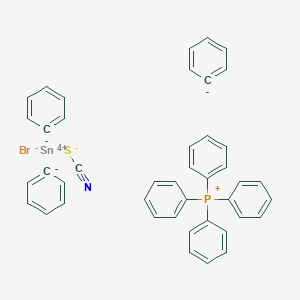

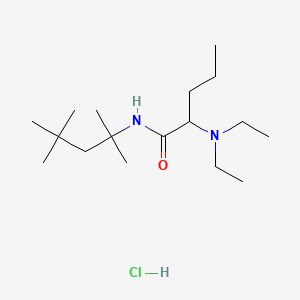
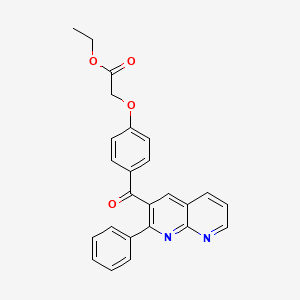
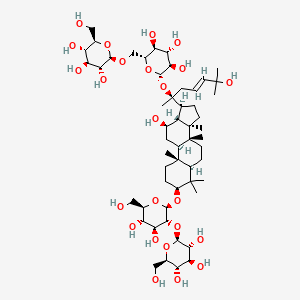
![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)
